molecular formula C12H11F2I B2952393 1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287275-29-8

1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No. B2952393
CAS RN: 2287275-29-8
M. Wt: 320.121
InChI Key: QVNQUKCDFUSRFG-UHFFFAOYSA-N
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Description

“1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C12H11F2I and a molecular weight of 320.121. It belongs to the class of compounds known as bicyclobutanes .


Synthesis Analysis

Bicyclobutanes, such as “this compound”, have been synthesized and studied for over 50 years . They are known for their unique chemistry and high strain energy, which makes them valuable in synthetic chemistry . New approaches for preparing, functionalizing, and using bicyclobutanes in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .


Molecular Structure Analysis

Bicyclobutanes are among the most structurally compact cyclic molecules known . They are characterized by their high strain energy and the olefinic character of the bridgehead bond . This allows bicyclobutanes to be elaborated into various other ring systems .


Chemical Reactions Analysis

Bicyclobutanes have been used in various “strain-release” transformations . The olefinic character of the bridgehead bond enables bicyclobutanes to function as covalent warheads for bioconjugation .

Safety and Hazards

The safety information available indicates that “1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane” is potentially hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The future directions for “1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane” and similar compounds are promising. The unique chemistry of small, strained carbocyclic systems like bicyclobutanes has prompted a resurgence of interest in these compounds . Their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature make them attractive targets for future research .

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2I/c13-9-1-2-10(14)8(3-9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQUKCDFUSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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